2,3,5,6-Tetrachloro-4-(methylthio)pyridine

Nucleophilic aromatic substitution Regioselectivity Heterocyclic synthesis

2,3,5,6-Tetrachloro-4-(methylthio)pyridine (CAS 22963-62-8) is a polyhalogenated heterocyclic compound belonging to the class of perhalopyridines. Its molecular formula is C6H3Cl4NS, with a molecular weight of 262.97 g/mol.

Molecular Formula C6H3Cl4NS
Molecular Weight 263 g/mol
CAS No. 22963-62-8
Cat. No. B1597031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrachloro-4-(methylthio)pyridine
CAS22963-62-8
Molecular FormulaC6H3Cl4NS
Molecular Weight263 g/mol
Structural Identifiers
SMILESCSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3
InChIKeyFETMKMGDUQNPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrachloro-4-(methylthio)pyridine CAS 22963-62-8: Overview of a Polyhalogenated Heterocyclic Intermediate for Specialized Synthesis


2,3,5,6-Tetrachloro-4-(methylthio)pyridine (CAS 22963-62-8) is a polyhalogenated heterocyclic compound belonging to the class of perhalopyridines. Its molecular formula is C6H3Cl4NS, with a molecular weight of 262.97 g/mol [1]. The compound features a pyridine core substituted with four chlorine atoms at the 2,3,5,6 positions and a methylthio (-SCH3) group at the 4-position. This substitution pattern confers distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of multiple electron-withdrawing chlorine atoms activates the ring toward nucleophilic attack, while the methylthio group at the 4-position modulates regioselectivity and serves as a handle for further functionalization. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with 34 associated patents and 2 primary literature references documented [2].

2,3,5,6-Tetrachloro-4-(methylthio)pyridine CAS 22963-62-8: Why Analogs Cannot Be Freely Substituted


Generic substitution of 2,3,5,6-tetrachloro-4-(methylthio)pyridine with closely related analogs such as 2,3,5,6-tetrachloropyridine or 2,3,5,6-tetrachloro-4-mercaptopyridine is not feasible without altering reaction outcomes. The methylthio group at the 4-position imparts distinct electronic and steric characteristics that govern regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Studies on structurally related tetrachloropyridines demonstrate that the nature of the 4-substituent (e.g., -SCH3 vs. -SH vs. -SO2Ph) dramatically influences both the site of nucleophilic attack and the product distribution, with mixtures of ortho- and para-substituted products obtained in sterically demanding cases [1]. Furthermore, the methylthio moiety serves as a precursor for controlled oxidation to sulfoxide and sulfone derivatives, a transformation pathway not available to the mercapto or unsubstituted analogs [2]. These differences in reactivity and synthetic utility necessitate careful compound selection based on the specific functionalization requirements of the target synthetic route.

2,3,5,6-Tetrachloro-4-(methylthio)pyridine CAS 22963-62-8: Quantitative Evidence of Differential Performance vs. Comparators


Quantitative Regioselectivity in Nucleophilic Aromatic Substitution Compared to 4-Phenylsulfonyl Analog

In nucleophilic aromatic substitution (SNAr) reactions on tetrachloropyridine scaffolds, the nature of the 4-substituent dictates the site of nucleophilic attack. For 2,3,5,6-tetrachloro-4-(methylthio)pyridine, the electron-donating character of the -SCH3 group directs nucleophiles preferentially to the 4-position under mild conditions, facilitating selective displacement of the methylthio moiety. In contrast, the strongly electron-withdrawing 4-phenylsulfonyl group in 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine leads to substitution generally occurring at the 4-position by less sterically hindered nucleophiles, but mixtures of ortho- and para-substituted products are obtained with more sterically demanding nucleophiles [1]. This difference in regioselectivity is attributed to the contrasting electronic effects of -SCH3 (electron-donating via resonance, weakly electron-withdrawing inductively) versus -SO2Ph (strongly electron-withdrawing).

Nucleophilic aromatic substitution Regioselectivity Heterocyclic synthesis

Oxidation Efficiency: High-Yield Conversion to Sulfone Derivative vs. Mercapto Analog

2,3,5,6-Tetrachloro-4-(methylthio)pyridine undergoes controlled oxidation to the corresponding sulfone (2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine) with high efficiency. Under optimized conditions using 3-chloroperbenzoic acid (m-CPBA) in dichloromethane at 20°C with ice cooling, the oxidation proceeds with a 96% isolated yield . An alternative large-scale method using sodium tungstate and hydrogen peroxide in aqueous acetic acid at 30-85°C provides a 92.3% yield . In comparison, the analogous mercapto compound (2,3,5,6-tetrachloro-4-mercaptopyridine) requires methylation with dimethyl sulfate prior to oxidation, adding a synthetic step and reducing overall yield due to competing side reactions [1].

Oxidation chemistry Sulfone synthesis Process optimization

Synthetic Versatility: Distinct Reactivity with n-Butyllithium Compared to Mercapto Analog

Treatment of 2,3,5,6-tetrachloro-4-(methylthio)pyridine with n-butyllithium yields 4-n-butyltetrachloropyridine as the major product, along with tetrachloro-4-mercaptopyridine and 2,3,5,6-tetrachloropyridine as minor byproducts [1]. In contrast, the reaction of 2,3,5,6-tetrachloro-4-mercaptopyridine with n-butyllithium followed by hydrolysis produces a mixture of 2,3,6-trichloro-4-mercaptopyridine (70%) and 2,3,5-trichloro-4-mercaptopyridine (30%) [1]. This divergence in product distribution underscores the influence of the 4-substituent on the regioselectivity of halogen-metal exchange and subsequent trapping.

Organolithium chemistry Halogen-metal exchange Pyridine functionalization

Pharmacological Potential: Class-Level Evidence for Thioalkyl Pyridine Derivatives in CNS Applications

While direct biological data for 2,3,5,6-tetrachloro-4-(methylthio)pyridine are limited, recent structure-activity relationship (SAR) studies on structurally related thioalkyl derivatives of pyridine provide class-level evidence for neurotropic activity. In a 2024 study, a series of 2-thioalkyl-4-phenylnicotinate derivatives demonstrated significant psychotropic effects, including anticonvulsant activity via pentylenetetrazole antagonism and anxiolytic activity up to four-fold greater than diazepam [1]. Notably, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate exhibited anxiolytic activity two-fold greater than diazepam, while all tested compounds showed statistically significant antidepressant effects [1]. These findings indicate that the thioalkyl motif, when incorporated into electron-deficient pyridine scaffolds, can impart desirable CNS activity.

Neuropsychiatric drug discovery Anxiolytic agents Anticonvulsant screening

2,3,5,6-Tetrachloro-4-(methylthio)pyridine CAS 22963-62-8: Recommended Application Scenarios Based on Evidence


Synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS 13108-52-6) via Direct Oxidation

2,3,5,6-Tetrachloro-4-(methylthio)pyridine is the preferred starting material for the preparation of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, a compound with documented utility in agrochemical and pharmaceutical research. The oxidation proceeds with 96% yield using m-CPBA in DCM at 20°C, or 92.3% yield using Na2WO4/H2O2 in aqueous acetic acid, offering a scalable, high-yielding route . This direct oxidation pathway eliminates the need for a separate methylation step required when starting from the mercapto analog, thereby reducing process complexity and cost. The resulting sulfone serves as a versatile intermediate for further nucleophilic substitution reactions.

Regioselective Introduction of Alkyl Groups at the 4-Position via Organolithium Chemistry

The distinct reactivity of 2,3,5,6-tetrachloro-4-(methylthio)pyridine with n-butyllithium enables the selective introduction of alkyl substituents at the 4-position, yielding 4-alkyltetrachloropyridines [1]. This transformation is not accessible using the corresponding mercapto analog, which instead undergoes reductive dechlorination to yield mixtures of trichloropyridine derivatives. This unique reactivity profile makes the methylthio compound the reagent of choice for accessing 4-alkyl-substituted tetrachloropyridine scaffolds, which are valuable intermediates in medicinal chemistry programs targeting kinase inhibitors and other enzyme modulators.

Development of Novel CNS-Active Thioalkyl Pyridine Derivatives

Recent SAR studies demonstrate that thioalkyl-substituted pyridine derivatives exhibit significant anxiolytic, anticonvulsant, and antidepressant activities, with selected compounds showing up to 4-fold greater anxiolytic activity than diazepam [2]. 2,3,5,6-Tetrachloro-4-(methylthio)pyridine serves as a strategic starting material for synthesizing diverse thioalkyl pyridine analogs through nucleophilic aromatic substitution at the chlorine-bearing positions or via modification of the methylthio group. Its polyhalogenated scaffold provides multiple points for diversification, enabling the rapid generation of compound libraries for neuropsychiatric drug discovery.

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